molecular formula C19H21NO B1230969 E-10-Hydroxynortriptyline CAS No. 47132-16-1

E-10-Hydroxynortriptyline

Cat. No.: B1230969
CAS No.: 47132-16-1
M. Wt: 279.4 g/mol
InChI Key: VAGXZGJKNUNLHK-LFIBNONCSA-N
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Description

E-10-Hydroxynortriptyline is a major metabolite of the tricyclic antidepressant nortriptyline. It is one of the two isomers of 10-hydroxynortriptyline, with the E-isomer being the quantitatively dominant one. This compound has been studied for its pharmacological effects, particularly its ability to inhibit the uptake of norepinephrine, albeit with about half the potency of nortriptyline .

Preparation Methods

Synthetic Routes and Reaction Conditions: E-10-Hydroxynortriptyline is synthesized through the hydroxylation of nortriptyline. This process involves the use of liver cytochrome P-450 enzymes, which hydroxylate nortriptyline at the 10th position to produce this compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of human liver microsomes or recombinant cytochrome P-450 enzymes to catalyze the hydroxylation reaction. The reaction conditions typically include maintaining a controlled temperature and pH to optimize enzyme activity and yield .

Chemical Reactions Analysis

Types of Reactions: E-10-Hydroxynortriptyline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Scientific Research Applications

E-10-Hydroxynortriptyline has several scientific research applications:

Mechanism of Action

E-10-Hydroxynortriptyline exerts its effects primarily by inhibiting the reuptake of norepinephrine in the central nervous system. This inhibition increases the synaptic concentration of norepinephrine, thereby enhancing neurotransmission. The compound also exhibits some affinity for serotonin and acetylcholine receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

    Nortriptyline: The parent compound from which E-10-Hydroxynortriptyline is derived.

    Amitriptyline: Another tricyclic antidepressant that undergoes similar metabolic pathways.

    Desipramine: A metabolite of imipramine with similar pharmacological effects.

Uniqueness: this compound is unique in its specific hydroxylation at the 10th position, which significantly alters its pharmacological properties compared to nortriptyline. It has a lower potency in inhibiting norepinephrine uptake but still contributes to the overall therapeutic effects of nortriptyline treatment .

Properties

IUPAC Name

(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGXZGJKNUNLHK-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47132-16-1, 112839-35-7, 112839-36-8
Record name trans-10-Hydroxynortriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-10-Hydroxynortriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112839357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Hydroxynortriptyline, (E)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112839368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-HYDROXYNORTRIPTYLINE, (E)-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT3006Y33U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 10-HYDROXYNORTRIPTYLINE, (E)-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2M3MUO01G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 10-HYDROXYNORTRIPTYLINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD85QI7QOV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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